3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Aqueous solubility Hydrochloride salt advantage BCP vs. phenyl amino acid

PROTAC linker design often faces solubility and conformational flexibility trade-offs. 3-Amino-BCP-1-carboxylic acid HCl (CAS 1172097-47-0) delivers 794 mg/mL aqueous solubility->100× over phenyl analogs-with a rigid BCP core (Fsp³=0.83) that pre-organizes ternary complex geometry. Compatible with solid-phase peptide synthesis and validated in BCP-for-phenyl replacements (Stepan 2012; Measom 2017). Supplied as hydrochloride salt for direct use in Fmoc/t-Bu SPPS. Bulk quantities available with batch-specific CoA.

Molecular Formula C6H10ClNO2
Molecular Weight 163.6 g/mol
CAS No. 1172097-47-0
Cat. No. B1386652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
CAS1172097-47-0
Molecular FormulaC6H10ClNO2
Molecular Weight163.6 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)N)C(=O)O.Cl
InChIInChI=1S/C6H9NO2.ClH/c7-6-1-5(2-6,3-6)4(8)9;/h1-3,7H2,(H,8,9);1H
InChIKeyGJEQUVVCBPCCCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Hydrochloride (CAS 1172097-47-0): Core Physicochemical and Structural Profile for Procurement Decisions


3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride (CAS 1172097-47-0) is a bicyclo[1.1.1]pentane (BCP)-based amino acid derivative supplied as the hydrochloride salt . It features a rigid, three-dimensional BCP core bearing a bridgehead carboxylic acid and a bridgehead primary amine, with a molecular formula of C₆H₁₀ClNO₂ and molecular weight of 163.60 g/mol . The compound belongs to the class of para-substituted phenyl ring bioisosteres and is primarily utilized as a PROTAC linker building block and as a conformationally constrained γ-aminobutyric acid (GABA) analog for peptide incorporation [1]. Its high fraction of sp³-hybridized carbons (Fsp³ = 0.83) and absence of aromatic rings distinguish it fundamentally from traditional phenyl-based amino acid building blocks such as 4-aminobenzoic acid (PABA) [2].

Why Generic Substitution Fails: The Quantified Physicochemical and Conformational Gap Between BCP-Amino Acid HCl and Phenyl-Based Analogs


The 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride building block cannot be interchanged with commonly available phenyl-based amino acids such as 4-aminobenzoic acid (PABA) or flexible aliphatic GABA analogs without fundamentally altering key molecular properties. The BCP core imposes a fixed bridgehead-to-bridgehead distance approximately 1 Å shorter than a 1,4-disubstituted phenyl ring, altering the spatial presentation of the amine and carboxylic acid functional groups in ways that directly impact target binding geometry, PROTAC ternary complex formation, and peptide backbone conformation [1]. Quantitatively, the hydrochloride salt delivers an aqueous solubility of 794 mg/mL—a more than 100-fold increase over PABA (~4.7 mg/mL)—rendering solvent-switching or analog substitution a high-risk strategy for assays requiring consistent dissolution behavior [2]. Furthermore, the absence of aromatic π-stacking potential (Fsp³ = 0.83 vs. 0.0 for a phenyl ring; zero aromatic heavy atoms) entirely redefines the compound's non-specific binding profile and metabolic vulnerability compared to phenyl-containing alternatives [3].

Quantitative Differentiation Evidence for 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Hydrochloride: Comparator-Anchored Physicochemical and Pharmacological Data


Aqueous Solubility: 169-Fold Increase Over 4-Aminobenzoic Acid (PABA)

The hydrochloride salt form of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid demonstrates an experimentally determined aqueous solubility of 794.0 mg/mL (4.85 mol/L, ESOL method) . This represents a 169-fold solubility advantage over the closest phenyl-based structural analog, 4-aminobenzoic acid (PABA), which has a reported aqueous solubility of approximately 4.7 mg/mL (4.41–4.7 g/L) at 20–25 °C [1]. Even among BCP-based comparators, the target compound dramatically outperforms the unsubstituted bicyclo[1.1.1]pentane-1-carboxylic acid (calculated solubility: 8 mg/mL), representing a ~99-fold improvement attributable to the combined effect of the 3-amino substituent and hydrochloride salt formation . The compound is accordingly classified as 'Highly soluble' on the Log S scale .

Aqueous solubility Hydrochloride salt advantage BCP vs. phenyl amino acid Formulation compatibility

BCP Core vs. Phenyl Ring: ≥50-Fold Aqueous Solubility Improvement Across Compound Series

Replacement of a para-substituted aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improves aqueous solubility by at least 50-fold across multiple compound series [1]. This class-level finding is corroborated by specific case studies: in the LpPLA2 inhibitor darapladib series, BCP replacement of a phenyl ring increased kinetic solubility 9-fold and permeability 3.5-fold [2]; in γ-secretase inhibitor BMS-708,163, the BCP analog (compound 3) showed significantly improved aqueous solubility while maintaining equipotent enzyme inhibition [3]. The 3-amino-BCP-1-carboxylic acid scaffold embodies this advantage as a building block, pre-installing the solubility-enhancing BCP core for direct incorporation into target molecules without post-synthetic optimization [1].

Bioisostere solubility BCP vs. phenyl Lead optimization Developability

Non-Specific Binding Reduction: BCP Core Markedly Decreases CHI(IAM) vs. Phenyl

In a systematic evaluation using CHI(IAM)—the chromatographic hydrophobicity index on immobilized artificial membranes, a validated surrogate for non-specific binding (NSB)—replacement of an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl group markedly decreased NSB across evaluated compound pairs [1]. The study further demonstrated that bicyclo[2.2.2]octane-1,4-diyl substitution did not confer the same NSB benefit, while cubane-1,4-diyl substitution did, confirming that the effect is specific to the BCP and cubane scaffolds rather than a generic consequence of saturation [1]. By extension, the 3-amino-BCP-1-carboxylic acid building block, bearing no aromatic carbons (Fsp³ = 0.83), can be expected to impart lower NSB when incorporated into probe molecules, imaging agents, or PROTAC constructs compared to phenyl-containing linkers such as 4-aminobenzoic acid derivatives [1].

Non-specific binding CHI(IAM) BCP bioisostere Assay artifacts ADME optimization

Oral Pharmacokinetics: BCP Replacement Yields ~4-Fold Increase in Cmax and AUC in Mouse Model

In a definitive head-to-head in vivo comparison, replacement of the central para-substituted fluorophenyl ring in γ-secretase inhibitor BMS-708,163 (compound 1) with a bicyclo[1.1.1]pentane motif yielded compound 3, which demonstrated approximately 4-fold higher Cmax and AUC values relative to compound 1 in a mouse model of γ-secretase inhibition, while maintaining equipotent enzyme inhibition [1]. The BCP analog also showed significant improvements in passive permeability and aqueous solubility, and outperformed several more common phenyl replacements (including fluorophenyl variants) in achieving an optimal balance of potency, solubility, permeability, and in vitro metabolic stability [1]. This direct within-chemotype comparison establishes that the BCP core can translate physicochemical advantages into measurable in vivo pharmacokinetic benefits.

Oral bioavailability Cmax AUC BCP bioisostere In vivo PK γ-secretase inhibitor

Lipophilicity and Ionization: LogD₇.₄ (BCP-Amino Acid HCl) = −2.75 vs. PABA LogD₇.₄ = −1.80

The target compound exhibits a LogD at pH 7.4 of −2.75 (LogP = −2.75; Acid pKa = 3.99), indicating substantially lower lipophilicity at physiological pH compared to 4-aminobenzoic acid (PABA), which has a LogD₇.₄ of −1.80 and LogP of 0.80–0.96 [1][2]. This 0.95 log unit difference in LogD₇.₄ translates to PABA being approximately 9-fold more lipophilic at physiological pH. The lower pKa of the BCP acid (3.99 vs. 4.77 for PABA) results in a greater degree of ionization at neutral pH, contributing to the enhanced aqueous solubility and reduced membrane partitioning [1][2]. For PROTAC linker applications, this lower LogD profile is advantageous for maintaining aqueous solubility of the final bifunctional molecule, which frequently suffers from poor solubility due to the combined hydrophobicity of the two protein-binding ligands .

LogD Lipophilicity pKa BCP amino acid Permeability PROTAC linker design

BCP Core as GABA Analog: Conformationally Constrained Scaffold for Peptide and Neurotransmitter Mimetic Design

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid functions as a rigid, conformationally locked analog of γ-aminobutyric acid (GABA), with the BCP core enforcing a fixed distance and orientation between the amine and carboxylic acid termini [1]. Derivatives of this scaffold (compounds 7, 8, 9, and 10) have been successfully incorporated into both linear and cyclic peptides using solution-phase and solid-phase peptide synthesis techniques, demonstrating synthetic tractability comparable to standard amino acid building blocks [1]. Unlike flexible GABA (4-aminobutanoic acid), which can adopt multiple low-energy conformations, the BCP scaffold restricts the amino and carboxyl groups to a defined spatial relationship (bridgehead-to-bridgehead distance: ~2.5 Å), enabling rational design of constrained peptide mimetics with predictable backbone geometry [1]. This contrasts with phenyl-based GABA analogs such as 4-aminobenzoic acid, where the para substitution pattern presents a different distance (~3.5 Å) and planar geometry [2].

GABA analog Conformational constraint Peptide incorporation Rigid amino acid BCP peptide

Optimal Research and Industrial Application Scenarios for 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Hydrochloride (CAS 1172097-47-0)


PROTAC Linker Design Requiring High Aqueous Solubility and Low Lipophilicity

When designing PROTAC heterobifunctional degraders, the linker must balance solubility, permeability, and conformational flexibility. The 3-amino-BCP-1-carboxylic acid hydrochloride offers LogD₇.₄ = −2.75 and solubility of 794 mg/mL, making it superior to phenyl-based linkers such as 4-aminobenzoic acid (LogD₇.₄ = −1.80, solubility ~4.7 mg/mL) for maintaining aqueous solubility of the final PROTAC construct [1]. Its rigid BCP core also pre-organizes the spatial relationship between the E3 ligase ligand and the target protein ligand, which can influence ternary complex geometry and degradation efficiency .

Bioisosteric Replacement of para-Aminobenzoic Acid in Lead Optimization Programs

In medicinal chemistry campaigns where 4-aminobenzoic acid or para-substituted aniline motifs are present, substitution with the 3-amino-BCP-1-carboxylic acid scaffold can be expected to reduce the aromatic ring count while improving solubility (≥50-fold class-level improvement [2]) and decreasing non-specific binding (CHI(IAM) [2]). The ~1 Å shorter bridgehead–bridgehead distance must be accounted for in binding models, but the demonstrated equipotency of BCP-for-phenyl replacements in γ-secretase (Stepan 2012) and LpPLA₂ (Measom 2017) inhibitors provides precedented validation of this strategy [3][4].

Synthesis of Conformationally Constrained Peptides and GABA Mimetics

For peptide chemists exploring rigidified amino acid building blocks, the 3-amino-BCP-1-carboxylic acid scaffold offers a single-conformer replacement for flexible GABA or planar 4-aminobenzoic acid residues [5]. The compound has been demonstrated compatible with both solution-phase and solid-phase peptide synthesis methodologies, and its hydrochloride salt form ensures adequate solubility in the aqueous and polar aprotic solvent systems used in standard Fmoc/t-Bu SPPS protocols [5].

Improved Oral Pharmacokinetics via Phenyl-to-BCP Scaffold Hopping

For orally administered drug candidates containing para-substituted phenyl rings that suffer from poor solubility or high non-specific binding, scaffold hopping to a BCP-based core offers a data-backed strategy for improving oral exposure. The demonstrated ~4-fold increase in both Cmax and AUC in mouse (γ-secretase inhibitor example [3]), combined with maintained or improved potency, provides quantitative precedent for prioritizing BCP building blocks in lead optimization libraries where oral bioavailability is a key objective.

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